1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate
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Overview
Description
1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C11H5F17O3 and a molecular weight of 508.13 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, low surface energy, and resistance to solvents and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with pentafluoropropyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate is primarily related to its chemical structure and the presence of multiple fluorine atoms. The high electronegativity of fluorine atoms imparts unique properties such as low surface energy, high thermal stability, and resistance to chemical degradation . These properties make the compound effective in various applications, including surface modification, chemical resistance, and thermal stability .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl Acrylate: Another fluorinated compound with similar properties but different applications.
1H,1H-Perfluoroalkyl Acrylates: A class of compounds with similar fluorinated chains but different functional groups.
Perfluoroalkyl Carbonates: Compounds with similar carbonate groups but varying chain lengths and fluorine content.
Uniqueness
1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its specific combination of a perfluoroheptyl chain and a pentafluoropropyl carbonate group. This combination imparts a balance of hydrophobicity, chemical resistance, and thermal stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H5F17O3 |
---|---|
Molecular Weight |
508.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C11H5F17O3/c12-3(13)7(18,19)9(22,23)10(24,25)8(20,21)5(14,15)1-30-4(29)31-2-6(16,17)11(26,27)28/h3H,1-2H2 |
InChI Key |
KJHXZXDWRQHMDN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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